molecular formula C4H6F4O3S B6222963 1-fluoropropan-2-yl trifluoromethanesulfonate CAS No. 2485721-62-6

1-fluoropropan-2-yl trifluoromethanesulfonate

Cat. No.: B6222963
CAS No.: 2485721-62-6
M. Wt: 210.1
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Description

1-fluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H6F4O3S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoropropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-fluoropropan-2-ol+trifluoromethanesulfonic anhydride1-fluoropropan-2-yl trifluoromethanesulfonate+by-products\text{1-fluoropropan-2-ol} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{by-products} 1-fluoropropan-2-ol+trifluoromethanesulfonic anhydride→1-fluoropropan-2-yl trifluoromethanesulfonate+by-products

The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-fluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 1-fluoropropan-2-ol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, are often used to facilitate nucleophilic substitution reactions.

    Catalysts: Acid or base catalysts may be used to promote elimination or hydrolysis reactions.

Major Products Formed

    Substitution reactions: The major products are typically the substituted derivatives of this compound, depending on the nucleophile used.

    Elimination reactions: The major products are alkenes, such as propene derivatives.

    Hydrolysis: The major products are 1-fluoropropan-2-ol and trifluoromethanesulfonic acid.

Scientific Research Applications

1-fluoropropan-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Organic synthesis:

    Medicinal chemistry:

    Material science: It is used in the modification of polymers and other materials to impart unique properties, such as increased hydrophobicity and chemical resistance.

    Analytical chemistry: The compound is used as a derivatizing agent in analytical techniques, such as gas chromatography and mass spectrometry, to improve the detection and quantification of analytes.

Mechanism of Action

The mechanism of action of 1-fluoropropan-2-yl trifluoromethanesulfonate is primarily based on its ability to undergo nucleophilic substitution reactions The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the fluorine atom

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate
  • 2,2,2-trifluoroethyl trifluoromethanesulfonate
  • 1,1,1-trifluoro-2-iodoethane

Uniqueness

1-fluoropropan-2-yl trifluoromethanesulfonate is unique due to the presence of both fluorine and trifluoromethanesulfonate groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

2485721-62-6

Molecular Formula

C4H6F4O3S

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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